molecular formula C18H19N3O2 B4509695 2-methoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide

2-methoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide

Cat. No.: B4509695
M. Wt: 309.4 g/mol
InChI Key: FPMMTOCSYSZXFI-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide is a synthetic organic compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing ortho-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, where the benzimidazole derivative is reacted with 2-methoxybenzoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and propan-2-yl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce benzimidazole alcohols.

Scientific Research Applications

2-methoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent, with research focusing on its ability to inhibit cancer cell proliferation.

    Biological Research: The compound is used in studies investigating its antimicrobial and antiviral properties.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases.

    Industrial Applications: The compound’s chemical stability and reactivity make it useful in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by:

    Inhibiting Enzymes: The compound may inhibit key enzymes involved in cellular processes, leading to disrupted cell function and growth.

    Binding to Receptors: It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events.

    Interfering with DNA/RNA: The compound may interfere with the synthesis or function of DNA/RNA, leading to cell death or inhibition of viral replication.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide: shares structural similarities with other benzimidazole derivatives such as:

Uniqueness

  • Unique Functional Groups : The presence of the 2-methoxy and propan-2-yl groups distinguishes it from other benzimidazole derivatives.
  • Enhanced Biological Activity : These functional groups may enhance the compound’s biological activity, making it a more potent candidate for medicinal applications.

Properties

IUPAC Name

2-methoxy-N-(2-propan-2-yl-3H-benzimidazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-11(2)17-20-14-9-8-12(10-15(14)21-17)19-18(22)13-6-4-5-7-16(13)23-3/h4-11H,1-3H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMMTOCSYSZXFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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